molecular formula C10H12FNO B13561691 5-Fluoro-1,2,3,4-tetrahydro-2-methyl-8-isoquinolinol

5-Fluoro-1,2,3,4-tetrahydro-2-methyl-8-isoquinolinol

Katalognummer: B13561691
Molekulargewicht: 181.21 g/mol
InChI-Schlüssel: OZSPPBMBJLTKBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-1,2,3,4-tetrahydro-2-methyl-8-isoquinolinol is a fluorinated derivative of isoquinoline. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinolines. The incorporation of a fluorine atom into the isoquinoline structure enhances its biological activity and provides unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1,2,3,4-tetrahydro-2-methyl-8-isoquinolinol can be achieved through various synthetic methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations are some of the methods used . The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-1,2,3,4-tetrahydro-2-methyl-8-isoquinolinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may involve specific solvents, temperatures, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted isoquinoline derivatives .

Wissenschaftliche Forschungsanwendungen

5-Fluoro-1,2,3,4-tetrahydro-2-methyl-8-isoquinolinol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition and antibacterial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases like cancer and bacterial infections.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 5-Fluoro-1,2,3,4-tetrahydro-2-methyl-8-isoquinolinol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-Fluoro-1,2,3,4-tetrahydro-2-methyl-8-isoquinolinol include other fluorinated isoquinolines and quinolines, such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines the isoquinoline skeleton with a fluorine atom. This combination provides unique chemical and biological properties, making it a valuable compound for various scientific research applications .

Eigenschaften

Molekularformel

C10H12FNO

Molekulargewicht

181.21 g/mol

IUPAC-Name

5-fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-8-ol

InChI

InChI=1S/C10H12FNO/c1-12-5-4-7-8(6-12)10(13)3-2-9(7)11/h2-3,13H,4-6H2,1H3

InChI-Schlüssel

OZSPPBMBJLTKBV-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC2=C(C=CC(=C2C1)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.